9-(2,5-dimethylphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
Description
This compound belongs to the azatricyclic diketone family, characterized by a complex tricyclic framework incorporating an aza (nitrogen-containing) ring and two ketone groups. The 2,5-dimethylphenyl substituent at the 9-position introduces steric bulk and electron-donating effects, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
6-(2,5-dimethylphenyl)benzo[d][2]benzazepine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-14-11-12-15(2)20(13-14)23-21(24)18-9-5-3-7-16(18)17-8-4-6-10-19(17)22(23)25/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYHDXOMZVHAGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dimethylphenyl)benzodbenzazepine-5,7-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,5-dimethylbenzaldehyde with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dimethylphenyl)benzodbenzazepine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-(2,5-Dimethylphenyl)benzodbenzazepine-5,7-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,5-Dimethylphenyl)benzodbenzazepine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key structural differentiators :
- Core framework : The target compound features a 9-azatricyclo[9.4.0.0²,⁷]pentadecahexaene system, distinct from the 4-azatricyclo[5.2.1.0²,⁶]decene system in 10-(diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione () and the 5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecene system in 9-aryl-3,7-dithia-5-azatetracyclo derivatives ().
- Substituents : The 2,5-dimethylphenyl group contrasts with diphenylmethylene () and methoxy/hydroxyphenyl groups (), affecting solubility and electronic properties.
Key findings :
- Diphenylmethylene analogs () exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC values: 2–8 µg/mL) and viruses (e.g., VSV EC₅₀: 0.5–5 µM). The diphenyl group likely enhances membrane penetration .
- Dithia-azatetracyclic derivatives () may leverage sulfur atoms for redox interactions, though biological data are lacking.
Physicochemical Properties
- Solubility : Diketone groups in the target compound may improve aqueous solubility relative to sulfur-containing analogs ().
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
The compound is synthesized via multistep reactions involving spirocyclic intermediates. Key steps include:
- Diels-Alder reactions to form the tricyclic core (e.g., using maleimide and diphenylfulvene derivatives) .
- Substitution reactions with benzothiazol-2-ylamine derivatives to introduce the dimethylphenyl moiety .
- Cyclization under anhydrous conditions to finalize the azatricyclo structure . Characterization involves melting point analysis , elemental analysis , IR spectroscopy (to confirm carbonyl groups at ~1700 cm⁻¹), and UV-Vis spectroscopy (to assess π-conjugation) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- IR spectroscopy : Identifies carbonyl (C=O) and amine (N-H) functional groups.
- UV-Vis spectroscopy : Evaluates electronic transitions, particularly in conjugated systems.
- Elemental analysis : Validates purity and stoichiometry. Advanced labs may use NMR (for structural elucidation) and X-ray crystallography (for absolute configuration determination) .
Q. What preliminary biological assays are used to screen its bioactivity?
Initial screening focuses on antimicrobial activity against:
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Optimization strategies include:
Q. How do substituents on the benzothiazole ring affect physicochemical properties?
Substituent effects are studied via:
Q. How to resolve contradictions between computational and experimental spectral data?
Discrepancies arise from conformational flexibility or solvent effects . Mitigation approaches:
- DFT calculations with implicit solvent models (e.g., PCM for polar solvents).
- 2D NMR (COSY, NOESY) to validate spatial arrangements .
Q. What advanced techniques confirm the compound’s mechanism of antiviral action?
Mechanistic studies employ:
Q. How is the environmental fate of this compound evaluated in long-term studies?
INCHEMBIOL Project methodologies include:
- Biodegradation assays : OECD 301F for aerobic degradation.
- Bioaccumulation tests : Using Daphnia magna or fish models.
- Photolysis studies : Simulated sunlight exposure to track breakdown products .
Data Analysis and Experimental Design
Q. How to design a robust SAR study for derivatives?
- Variable substituents : Systematic variation of R-groups on the benzothiazole or dimethylphenyl rings.
- Control groups : Include unsubstituted analogs and commercial inhibitors (e.g., AZT for antiviral comparisons).
- Multivariate analysis : PCA or clustering to identify key structural drivers of activity .
Q. What statistical methods address variability in bioassay data?
- Dose-response curves : Fit using four-parameter logistic models (e.g., GraphPad Prism).
- Outlier detection : Grubbs’ test or ROUT method (Q=1%).
- Replicate normalization : Use Z-scores or plate-based controls .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
